2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride
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Overview
Description
2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a dimethylamino group attached to a diphenylethanol backbone. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as diphenylacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylpropylamine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
CAS No. |
93026-69-8 |
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Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
2-(dimethylamino)-1,1-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-17(2)13-16(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-12,18H,13H2,1-2H3;1H |
InChI Key |
LSEQJOVIBIQKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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